molecular formula C10H10N2O2 B8628510 5-methoxy-1H-indole-3-carboxamide

5-methoxy-1H-indole-3-carboxamide

Cat. No. B8628510
M. Wt: 190.20 g/mol
InChI Key: BCDSLBHNHVSUDN-UHFFFAOYSA-N
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Patent
US04940703

Procedure details

5-Methoxy-1H-indole-3-carboxamide (6.1 g) was treated with refluxing POCl3 (65 ml) for ten minutes. Excess POCl3 was removed under high vacuum (0.1 mmHg) and the residue quenched with water/0.88 NH4OH 1:1 (100 ml). The resulting solution was extracted with CHCl3 (4×100 ml), treated with charcoal (10 g), dried (MgSO4), filtered and the solvent removed to afford a brown solid. Recrystallisation from hexane afforded the title compound as pale brown needles (3.3 g), m.p. 147° C.; δH (360 MHz, CDCl3) 3.86 (3H, s, OCH3), 6.90 (1H, dd, J=7.5, 1.0 Hz, H-6), 7.13 (1H, d, J=1.0 Hz, H-4), 7.36 (1H, d, J=7.5 Hz, H-7), 7.67 (1H, s, H-2).
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[C:12]([NH2:14])=O.O=P(Cl)(Cl)Cl>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[C:12]#[N:14]

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
COC=1C=C2C(=CNC2=CC1)C(=O)N
Name
Quantity
65 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess POCl3 was removed under high vacuum (0.1 mmHg)
CUSTOM
Type
CUSTOM
Details
the residue quenched with water/0.88 NH4OH 1:1 (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with CHCl3 (4×100 ml)
ADDITION
Type
ADDITION
Details
treated with charcoal (10 g)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation from hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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